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molecular formula C11H13NOS B8377333 1-(4-(Methylthio)phenyl)pyrrolidin-2-one

1-(4-(Methylthio)phenyl)pyrrolidin-2-one

Cat. No. B8377333
M. Wt: 207.29 g/mol
InChI Key: YPDHWQVPGXBUAB-UHFFFAOYSA-N
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Patent
US08338460B2

Procedure details

3 g of methyl 4-aminobutyrate hydrochloride and 2.8 ml of triethylamine were added to a chloroform solution of 2 g of 4-(methylthio)benzaldehyde, and 8.4 g of sodium triacetoxyborohydride was added to it, and stirred overnight. Aqueous sodium hydrogencarbonate solution was added to it, extracted with chloroform, and the organic layer was washed with saturated saline water. This was dried with anhydrous sodium sulfate, the solvent was evaporated away under reduced pressure, and the resulting residue was purified through silica gel column chromatography to obtain 2.88 g of 1-[4-(methylthio)phenyl]pyrrolidin-2-one as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8]C)=O.[CH3:10][S:11][C:12]1[CH:19]=[CH:18][C:15](C=O)=[CH:14][CH:13]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl.C(N(CC)CC)C>[CH3:10][S:11][C:12]1[CH:19]=[CH:18][C:15]([N:2]2[CH2:3][CH2:4][CH2:5][C:6]2=[O:8])=[CH:14][CH:13]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.NCCCC(=O)OC
Name
Quantity
2 g
Type
reactant
Smiles
CSC1=CC=C(C=O)C=C1
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
2.8 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to it
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified through silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: CALCULATEDPERCENTYIELD 105.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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